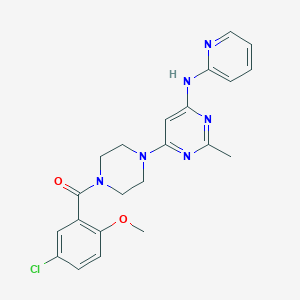

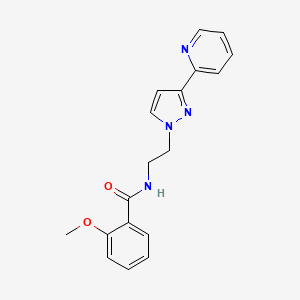

4-(2-Isopropyl-imidazol-1-yl)-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-Isopropyl-imidazol-1-yl)-propylamine” has a molecular formula of C9H17N3 . It has an average mass of 167.251 Da and a monoisotopic mass of 167.142242 Da .

Molecular Structure Analysis

The compound “3-(2-Isopropyl-imidazol-1-yl)-propylamine” has a molecular formula of C9H17N3 .

Physical And Chemical Properties Analysis

The compound “3-(2-Isopropyl-imidazol-1-yl)-propylamine” has a density of 1.0±0.1 g/cm3, a boiling point of 299.5±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 53.9±3.0 kJ/mol and a flash point of 134.9±22.6 °C .

Scientific Research Applications

OLED Technology

- Bipolar Compounds in OLEDs: Phenylamine phenanthroimidazole-based bipolar compounds, incorporating structures similar to 4-(2-Isopropyl-imidazol-1-yl)-phenylamine, have been utilized in organic light-emitting devices (OLEDs). These compounds demonstrate enhanced thermal, photochemical, and electroluminescent properties, leading to high-performance blue emitters in OLEDs due to their hybridized local and charge-transfer properties (Jayabharathi et al., 2020).

Corrosion Inhibition

- Imidazole Derivatives in Corrosion Inhibition: Imidazole derivatives, including those related to 4-(2-Isopropyl-imidazol-1-yl)-phenylamine, have been synthesized and shown to exhibit significant corrosion inhibition efficiency on mild steel in acidic solutions. These compounds adhere to the Langmuir adsorption model, suggesting their efficacy as corrosion inhibitors (Prashanth et al., 2021).

Chemical Reactivity and Bonding

- Tautomeric Equilibrium and Reactivity: The study of a free 4-(isopropylamino)imidazol-2-ylidene, closely related to 4-(2-Isopropyl-imidazol-1-yl)-phenylamine, revealed its tautomeric equilibrium with a mesoionic tautomer. This equilibrium demonstrates the typical reactivity of a cyclic diaminocarbene and has implications for understanding the chemical reactivity and bonding of similar compounds (César et al., 2012).

Coordination Chemistry

- Coordination Polymers: The coordination chemistry of imidazole-based ligands, akin to 4-(2-Isopropyl-imidazol-1-yl)-phenylamine, has been explored, leading to the construction of various coordination polymers. These polymers exhibit diverse structures and properties, contributing to the field of coordination chemistry and material science (Cai et al., 2017).

Antitumour Activity

- Imidazole-based Complexes in Cancer Treatment: Imidazole-based phosphane gold(I) complexes, which include structures similar to 4-(2-Isopropyl-imidazol-1-yl)-phenylamine, have shown potential as agents for cancer treatment. Their structural characteristics and biological activities against various cancer cell lines highlight their potential in medicinal chemistry (Kunz et al., 2009).

properties

IUPAC Name |

4-(2-propan-2-ylimidazol-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9(2)12-14-7-8-15(12)11-5-3-10(13)4-6-11/h3-9H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRNTJFNAAFXNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Isopropyl-imidazol-1-yl)-phenylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2427718.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2427724.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2427726.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2427728.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B2427730.png)

![1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine](/img/structure/B2427731.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2427733.png)